N-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)benzenesulfonamide
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Overview
Description
“N-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)benzenesulfonamide” is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an oxadiazine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)benzenesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Oxadiazine Ring Formation: The oxadiazine ring can be formed by reacting appropriate hydrazine derivatives with carbonyl compounds under controlled conditions.
Coupling Reactions: The thiazole and oxadiazine intermediates can be coupled using various coupling agents to form the desired compound.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various functional groups, potentially converting nitro groups to amines or reducing double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or pathways.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique functional groups may impart desirable properties to materials.
Mechanism of Action
The mechanism by which “N-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)benzenesulfonamide” exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)benzenesulfonamide
- N-(3-(2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)benzenesulfonamide
Uniqueness
The uniqueness of “N-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)benzenesulfonamide” lies in its combination of functional groups, which may impart unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or bioactivity.
Properties
Molecular Formula |
C14H15ClN4O3S2 |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C14H15ClN4O3S2/c1-18-9-22-10-19(8-11-7-16-13(15)23-11)14(18)17-24(20,21)12-5-3-2-4-6-12/h2-7H,8-10H2,1H3 |
InChI Key |
RQGYAKXEFRYUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1COCN(C1=NS(=O)(=O)C2=CC=CC=C2)CC3=CN=C(S3)Cl |
Origin of Product |
United States |
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